Superior High-Affinity Binding to Kainate Receptors Compared to Kainic Acid
Domoic acid exhibits an exceptionally high affinity for the high-affinity [3H]kainic acid binding site, with an IC50 of 0.37 ± 0.02 nM [1]. This potency is substantially greater than that of the classic reference agonist, kainic acid, for which the dissociation constant (KD) at the same high-affinity site is 1.0 ± 0.3 nM [2]. Furthermore, a direct comparative study using [3H]kainic acid found that domoic acid (IC50 = 5 nM) is approximately 1.4-fold more potent than kainic acid (IC50 = 7 nM) at displacing the radioligand from rat brain membranes [3].
| Evidence Dimension | Affinity for [3H]kainic acid binding site (IC50 / KD) |
|---|---|
| Target Compound Data | IC50 = 0.37 ± 0.02 nM (high-affinity site) |
| Comparator Or Baseline | Kainic Acid: KD = 1.0 ± 0.3 nM (high-affinity site) |
| Quantified Difference | ~2.7-fold higher affinity for domoic acid |
| Conditions | Lyzed synaptosomal membranes from rat cerebral cortex, 0.05-0.2 nM radioligand concentration |
Why This Matters
Procuring domoic acid ensures access to a ligand with the highest known affinity for the high-affinity kainate receptor, enabling more sensitive and selective experimental designs than those possible with the standard agonist, kainic acid.
- [1] Crawford, N., Lang, T. K., Kerr, D. S., & de Vries, D. J. (1999). High-affinity [3H]kainic acid binding to brain membranes: a re-evaluation of ligand potency and selectivity. Journal of Pharmacological and Toxicological Methods, 42(3), 121-125. View Source
- [2] Crawford, N., Lang, T. K., Kerr, D. S., & de Vries, D. J. (1999). High-affinity [3H]kainic acid binding to brain membranes: a re-evaluation of ligand potency and selectivity. Journal of Pharmacological and Toxicological Methods, 42(3), 121-125. View Source
- [3] Hampson, D. R., Huang, X. P., Oberdorster, M. D., Goh, J. W., & Smith, I. C. (1992). Interaction of domoic acid and several derivatives with kainic acid and AMPA binding sites in rat brain. European Journal of Pharmacology, 218(1), 1-8. View Source
